molecular formula C17H13ClN2O3S B258644 1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

Cat. No. B258644
M. Wt: 360.8 g/mol
InChI Key: DXHWKNHPYPWZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have anti-bacterial and anti-fungal properties. It has also been found to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria and fungi. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide. One area of research could focus on elucidating the compound's mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases. Another area of research could focus on optimizing the synthesis method for this compound, which could make it more readily available for use in experiments. Additionally, further research could be conducted to explore the compound's potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide involves a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 1,2-ethanedithiol to produce 4-chlorobenzoyl-1,2-ethanedithiol. This intermediate is then reacted with o-phenylenediamine to produce the desired compound.

Scientific Research Applications

1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

properties

Product Name

1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone

InChI

InChI=1S/C17H13ClN2O3S/c1-24-17-19-12-8-14-15(23-7-6-22-14)9-13(12)20(17)16(21)10-2-4-11(18)5-3-10/h2-5,8-9H,6-7H2,1H3

InChI Key

DXHWKNHPYPWZNF-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)Cl)OCCO3

Canonical SMILES

CSC1=NC2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)Cl)OCCO3

Origin of Product

United States

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